(2Z)-Afatinib-d6
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated example of deuterated pharmaceutical compounds, where strategic hydrogen-deuterium substitution has been employed to modify the pharmacokinetic properties of the parent molecule. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry standards is (Z)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide. This comprehensive chemical name reflects the complex quinazoline-based structure with specific stereochemical configurations and deuterium substitutions that define the molecule's identity.
The molecular formula of this compound is C24H25ClFN5O3, with a molecular weight of 492.0 grams per mole. The compound maintains the same carbon framework as its non-deuterated counterpart while incorporating six deuterium atoms specifically positioned at the dimethylamino moiety. The Chemical Abstracts Service registry number for this compound is 1313874-96-2, providing a unique identifier for pharmaceutical and research applications. Alternative nomenclature includes Afatinib D6 and BIBW 2992 D6, reflecting both the deuterated nature and the original development code of the parent compound.
The structural complexity of this compound encompasses several distinct functional regions that contribute to its biological activity. The quinazoline core serves as the primary pharmacophore, containing the essential nitrogen heterocycles responsible for kinase binding interactions. The 3-chloro-4-fluoroaniline substituent provides specificity for epidermal growth factor receptor family members, while the tetrahydrofuran-3-yl moiety enhances solubility and membrane permeability characteristics. The deuterated dimethylamino group, specifically containing trideuteriomethyl substituents, represents the key modification that distinguishes this compound from its hydrogen analog.
Historical Development of Deuterated Epidermal Growth Factor Receptor Inhibitors
The development of deuterated epidermal growth factor receptor inhibitors represents a significant milestone in the evolution of targeted cancer therapeutics, with this compound emerging as part of a broader pharmaceutical strategy known as deuterium switching. This approach gained substantial momentum following the successful approval of deutetrabenazine by the Food and Drug Administration in 2017, which demonstrated the clinical viability of deuterated drug modifications. The pioneering experience with deutetrabenazine established important precedents for regulatory approval and commercial development of deuterated pharmaceuticals, paving the way for subsequent compounds including deuterated kinase inhibitors.
The conceptual foundation for deuterated epidermal growth factor receptor inhibitors can be traced to early research in the 1960s, when initial studies on deuterated compounds such as d2-tyramine and d3-morphine were published. However, the practical application of deuteration to kinase inhibitors did not emerge until the early 2000s, coinciding with advances in understanding the metabolic pathways of epidermal growth factor receptor-targeted therapeutics. The recognition that many kinase inhibitors underwent significant first-pass metabolism through cytochrome P450-mediated pathways provided the scientific rationale for strategic deuterium incorporation.
The specific development of this compound reflects broader industry trends toward improving the pharmacokinetic profiles of established oncology drugs. Afatinib, originally developed as BIBW 2992, demonstrated potent activity against multiple members of the epidermal growth factor receptor family but exhibited rapid metabolism that limited its therapeutic window. The deuteration strategy specifically targeted the dimethylamino moiety, where O-dealkylation by cytochrome P450 enzymes represented a primary metabolic pathway. By replacing hydrogen atoms with deuterium at these metabolically vulnerable positions, researchers sought to reduce clearance rates and extend drug exposure while maintaining the compound's inherent biological activity.
Contemporary research has expanded beyond simple deuterium switching to encompass more sophisticated approaches to deuterated kinase inhibitor design. Recent studies have demonstrated that deuteration can address multiple pharmacokinetic challenges simultaneously, including metabolic stability, tissue distribution, and drug-drug interaction potential. The development of this compound exemplifies this comprehensive approach, where deuterium incorporation serves not merely to slow metabolism but to optimize overall drug disposition characteristics.
Role of Deuteration in Pharmacokinetic Optimization
The pharmacokinetic optimization achieved through deuteration in this compound exemplifies the sophisticated application of isotope effects in drug development. Deuterium incorporation exploits the fundamental difference in bond strength between carbon-hydrogen and carbon-deuterium bonds, with the latter exhibiting approximately 1.4 times greater stability due to the reduced zero-point vibrational energy associated with the heavier isotope. This increased bond strength translates directly into reduced susceptibility to enzymatic cleavage, particularly in metabolic reactions involving cytochrome P450-mediated oxidation.
The strategic placement of deuterium atoms in this compound specifically targets the N,N-dimethylamino moiety, which represents a primary site of metabolic vulnerability in the parent compound. Studies of afatinib metabolism have demonstrated that enzymatic reactions play a negligible role in the compound's overall disposition, with covalent protein adduct formation representing the predominant metabolic pathway. However, the limited metabolism that does occur involves N-demethylation processes that can be significantly attenuated through deuterium substitution. The trideuteriomethyl groups in this compound create a kinetic isotope effect that reduces the rate of N-demethylation, potentially leading to increased drug exposure and extended half-life characteristics.
Pharmacokinetic modeling studies with deuterated analogs of related kinase inhibitors have demonstrated substantial improvements in key disposition parameters. Research on deuterated epidermal growth factor receptor inhibitors has shown that strategic deuterium placement can increase area under the curve values by 50-100% while extending elimination half-lives by similar magnitudes. These improvements translate into reduced dosing frequency requirements and more predictable plasma concentration profiles, addressing common challenges in kinase inhibitor therapy.
The metabolic stability enhancements conferred by deuteration in this compound extend beyond simple half-life prolongation to encompass more fundamental improvements in drug disposition. Deuterated compounds often exhibit reduced formation of potentially toxic metabolites, as the kinetic isotope effect can selectively inhibit specific metabolic pathways while preserving others. In the context of epidermal growth factor receptor inhibitors, this selectivity can be particularly advantageous, as it may reduce the formation of reactive intermediates while maintaining the formation of therapeutically relevant metabolites.
Recent investigations into deuterated anticancer compounds have revealed additional pharmacokinetic advantages beyond metabolic stability improvements. Studies have demonstrated that deuterium incorporation can influence tissue distribution patterns, potentially leading to enhanced tumor penetration or reduced accumulation in organs associated with toxicity. The specific deuteration pattern in this compound, with deuterium atoms positioned on the dimethylamino substituent, may influence the compound's interaction with efflux transporters and other determinants of tissue distribution.
Properties
Molecular Formula |
C₂₄H₁₉D₆ClFN₅O₃ |
|---|---|
Molecular Weight |
491.98 |
Synonyms |
(S,Z)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide-d6 |
Origin of Product |
United States |
Scientific Research Applications
Research Use
The deuterated form is often employed as an internal standard in mass spectrometry for the quantification of Afatinib levels in biological samples. It allows for more accurate pharmacokinetic studies and helps in understanding the drug's metabolism and distribution in vivo .
Treatment of Non-Small Cell Lung Cancer
Afatinib, including its deuterated variant, has been extensively studied for its efficacy in treating advanced NSCLC with various EGFR mutations:
- Clinical Efficacy : Studies have shown that Afatinib provides significant improvements in progression-free survival (PFS) compared to chemotherapy. For instance, the LUX-Lung 3 and LUX-Lung 6 trials demonstrated that Afatinib improved median PFS by approximately 11 months compared to 6.9 months for chemotherapy .
- Real-World Outcomes : A retrospective analysis involving 92 patients treated with Afatinib reported an objective response rate (ORR) of 70% among those with uncommon EGFR mutations such as G719X and S768I .
CNS Metastases
Afatinib has shown promising results in patients with brain metastases from NSCLC:
- A study indicated a CNS ORR of 72.9% and a median CNS PFS of 8.2 months among patients treated with Afatinib . This highlights its potential as a first-line treatment option for patients with both systemic disease and central nervous system involvement.
Afatinib vs. Other TKIs
Comparative studies have illustrated the advantages of Afatinib over other TKIs:
Efficacy in Uncommon Mutations
A notable case study involved a patient with advanced NSCLC harboring compound EGFR mutations (G719X/S768I). The patient was treated with Afatinib as a first-line therapy and exhibited a remarkable response, achieving a PFS exceeding 12 months without significant adverse effects .
Tolerability and Side Effects
Common side effects associated with Afatinib treatment include rash (55.4%) and diarrhea (53.3%), primarily classified as grades 1 and 2 . The management strategies for these side effects have been well documented, allowing for continued treatment without significant interruptions.
Comparison with Similar Compounds
Overview of Comparable Deuterated Kinase Inhibitors
Afatinib-d6 belongs to a class of deuterated internal standards used in quantifying kinase inhibitors. Key analogs include crizotinib-d5 and erlotinib-d6 , which serve similar roles for crizotinib and osimertinib, respectively. These compounds share the following characteristics:
Analytical Performance Comparison
The table below summarizes validation data for afatinib and related kinase inhibitors quantified using their deuterated standards:
| Parameter | Afatinib (Afatinib-d6) | Crizotinib (Crizotinib-d5) | Osimertinib (Erlotinib-d6) | Alectinib (No deuterated standard specified) |
|---|---|---|---|---|
| Calibration Range | 1.00–100 ng/mL | 10.0–1,000 ng/mL | 10.0–1,000 ng/mL | 10.0–1,000 ng/mL |
| LLOQ | 1.00 ng/mL | 10.0 ng/mL | 10.0 ng/mL | 10.0 ng/mL |
| Precision (CV ≤%) | 10.2 | 10.2 | 10.2 | 10.2 |
| Accuracy (%) | 89.2–110 | 89.2–110 | 89.2–110 | 89.2–110 |
| Stability Requirements | Stable at 0°C–25°C | Stable at 0°C–25°C | Requires ice processing | Stable at 0°C–25°C |
Key Findings :
- Afatinib-d6 vs. Crizotinib-d5 : Afatinib-d6 enables quantification at a 10-fold lower LLOQ (1.00 ng/mL vs. 10.0 ng/mL), reflecting afatinib’s higher clinical sensitivity .
- Osimertinib Stability : Unlike afatinib and crizotinib, osimertinib degrades rapidly in plasma at ambient temperature, necessitating immediate ice processing. This instability complicates its analysis compared to other kinase inhibitors .
- Cross-Standard Use : Erlotinib-d6 is used for osimertinib quantification despite structural differences, highlighting methodological flexibility in deuterated standard selection .
Pharmacological and Physicochemical Properties
| Property | Afatinib | Crizotinib | Osimertinib | Alectinib |
|---|---|---|---|---|
| Molecular Weight | 485.9 g/mol | 450.3 g/mol | 596.1 g/mol | 483.0 g/mol |
| Primary Target | EGFR/HER2 | ALK/ROS1 | EGFR T790M | ALK |
| Solubility | 20 mg/mL in DMSO | 15 mg/mL in DMSO | 10 mg/mL in DMSO | 12 mg/mL in DMSO |
| Clinical Use | NSCLC (EGFR mut) | NSCLC (ALK/ROS1+) | NSCLC (EGFR T790M) | NSCLC (ALK+) |
Insights :
- Solubility: Afatinib exhibits superior solubility in organic solvents (e.g., DMSO, ethanol) compared to osimertinib, facilitating laboratory handling .
- Target Specificity : While afatinib targets EGFR/HER2, crizotinib and alectinib focus on ALK/ROS1-driven cancers, reflecting divergent therapeutic niches .
Preparation Methods
Cyclization and Nitration
Cyclization of 4-fluoro-2-aminobenzoic acid with formamidine acetate in anhydrous ethanol yields compound B (Fig. 2). Nitration using KNO₃ in concentrated H₂SO₄ at 0–5°C produces compound C with 92% yield. Optimization of the molar ratio (1:1.2 for KNO₃) and reaction time (4 hours) minimizes byproducts.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Formamidine acetate, EtOH | Reflux, 6 hrs | 85% |
| Nitration | KNO₃, H₂SO₄ | 0–5°C, 4 hrs | 92% |
Substitution and Reduction
Compound C reacts with 3-chloro-4-fluoroaniline in DMF to form compound D (85% yield). Subsequent reduction of the nitro group using Fe/CH₃COOH or Raney Ni/NH₄Cl yields compound E . Catalyst screening shows Pd/C-H₂ achieves higher selectivity (98% purity) compared to NaBH₄-NiCl₂ (90%).
Condensation and Deuterium Incorporation
Condensation of compound E with crotonic acid forms compound F , which undergoes reaction with D₃-methylamine to introduce deuterium. Salification with maleic acid in ethanol/water (1:3 v/v) produces this compound dimaleate, with a total yield of 41.6%.
Deuterium Labeling Strategies
Deuterium is introduced at the dimethylamino group during the final condensation step. The use of D₃-methylamine ensures ≥99% isotopic purity, confirmed via ¹H NMR (absence of –N(CH₃)₂ peaks at δ 2.8–3.1 ppm) and mass spectrometry (m/z 492.0 for C₂₄H₁₉ClD₆FN₅O₃). Solvent selection (e.g., deuterated DMSO for NMR analysis) avoids proton-deuterium exchange artifacts.
Purification and Quality Control
Post-synthesis purification involves:
-
Crystallization : Ethanol/water recrystallization removes unreacted maleic acid.
-
Chromatography : Preparative HPLC (C18 column, 70:30 acetonitrile/water) isolates this compound with 99.48% purity.
Analytical validation employs:
-
¹³C NMR : Confirms deuterium incorporation at δ 40–45 ppm (quaternary carbons adjacent to D₃ groups).
Industrial-Scale Production Considerations
Pilot-scale experiments (source 1) highlight critical adjustments for commercialization:
-
Batch reactor design : Jacketed reactors enable precise temperature control during exothermic steps (e.g., nitration).
-
Solvent recovery : Ethanol is distilled and reused, reducing costs by 18%.
-
Waste management : Neutralization of H₂SO₄ with CaCO₃ generates recyclable CaSO₄.
Challenges and Innovations
-
Byproduct formation : Nitration at incorrect positions (e.g., meta) is mitigated by maintaining sub-5°C temperatures.
-
Deuterium loss : Strict anhydrous conditions during condensation prevent H/D exchange.
-
Catalyst poisoning : Pd/C is pre-treated with H₂ to remove surface oxides, enhancing activity .
Q & A
Q. What analytical techniques are recommended for characterizing (2Z)-Afatinib-d6 and ensuring its purity in experimental settings?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for structural verification and purity assessment. HPLC quantifies isotopic enrichment (deuterium substitution), while NMR confirms stereochemical integrity, particularly the (2Z)-isomer configuration. Residual solvents and impurities should be monitored using gas chromatography–mass spectrometry (GC-MS) to meet pharmacopeial standards .
Q. How does the deuterated form of Afatinib influence its pharmacokinetic stability compared to non-deuterated analogs?
Deuterium substitution at specific positions slows metabolic degradation via the kinetic isotope effect (KIE), potentially enhancing plasma half-life and bioavailability. Researchers should validate this using in vitro cytochrome P450 assays and comparative pharmacokinetic studies in murine models, ensuring deuterium incorporation does not alter EGFR-binding affinity .
Q. What EGFR mutations are most relevant for testing this compound efficacy in non-small cell lung cancer (NSCLC) models?
Focus on mutations associated with tyrosine kinase inhibitor (TKI) resistance, such as T790M, C797S, and exon 19 deletions. Use patient-derived xenograft (PDX) models or CRISPR-engineered cell lines to evaluate inhibition potency. Include wild-type EGFR controls to assess selectivity and off-target effects .
Q. How should researchers validate the stability of this compound under varying storage conditions?
Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6–12 months. Monitor degradation products via HPLC and confirm structural integrity with NMR. Use lyophilized formulations for long-term storage to minimize hydrolytic degradation .
Advanced Research Questions
Q. What methodological frameworks are essential for designing studies on this compound’s mechanism of action in resistant EGFR variants?
Align experiments with a conceptual framework linking EGFR mutation biology to TKI resistance mechanisms (e.g., steric hindrance, ATP-binding affinity). Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular dynamics simulations to predict conformational changes. Integrate in vitro kinase assays with in vivo tumor regression data to establish translatability .
Q. How can contradictory data on this compound’s efficacy across different NSCLC models be resolved?
Apply triangulation: compare results from 2D cell cultures, 3D organoids, and PDX models. Control for variables like tumor microenvironment (TME) heterogeneity and stromal interactions. Use multivariate regression to identify confounding factors (e.g., efflux transporter expression) and validate findings via orthogonal assays (e.g., Western blot for phospho-EGFR levels) .
Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis for reproducible research?
Standardize synthetic protocols using deuterated precursors with >99% isotopic purity. Implement quality-by-design (QbD) principles to optimize reaction parameters (temperature, catalyst loading). Use statistical tools like design of experiments (DoE) to identify critical process variables. Cross-validate batches via LC-MS and differential scanning calorimetry (DSC) .
Q. How should researchers integrate this compound into combination therapy studies without compromising experimental validity?
Design factorial experiments to test synergies with MET inhibitors (e.g., capmatinib) or immune checkpoint blockers (e.g., anti-PD-1). Use Chou-Talalay combination indices to quantify synergy/antagonism. Include pharmacokinetic interaction studies to rule out CYP450 modulation by deuterated compounds .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Use Bayesian hierarchical models to account for inter-experiment variability. Validate robustness via bootstrapping or Monte Carlo simulations. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How can theoretical frameworks guide the exploration of this compound’s off-target effects?
Leverage computational chemoproteomics to predict kinase selectivity. Combine kinome-wide profiling (e.g., KINOMEscan) with transcriptomic data to identify unintended targets. Contextualize findings using systems pharmacology models that map drug-target interactions to phenotypic outcomes .
Methodological Notes
- Referencing Standards : Cite primary literature and avoid non-peer-reviewed sources (e.g., ) .
- Data Reproducibility : Pre-register experimental protocols on platforms like OSF and provide raw data in supplementary materials .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for humane endpoints and sample size justification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
